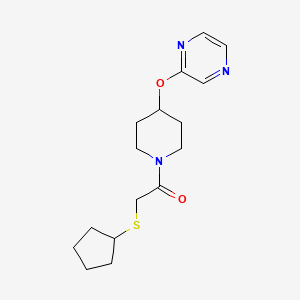

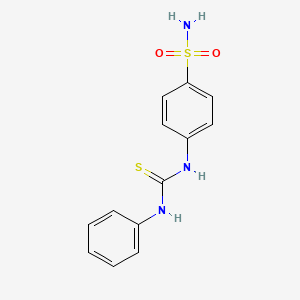

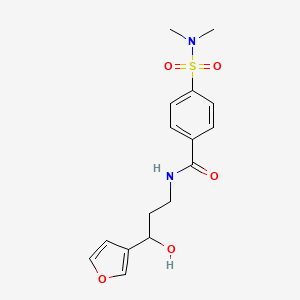

N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan-3-carboxamides involves a multi-step process starting with the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan. This is followed by a nucleophilic displacement of the trichloromethyl group or the corresponding carboxylic acid chloride by nitrogen-containing compounds. The synthesis yields a new series of furan-3-carboxamides, which have been characterized for their structure and properties . Another synthesis approach for a related compound, N-(4-bromophenyl)furan-2-carboxamide, starts with the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding high product percentages. This compound is further arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford various analogues in moderate to good yields .

Molecular Structure Analysis

The molecular structure of furan-3-carboxamides is characterized by the presence of a furan ring attached to an amide group. The specific substituents on the phenyl rings and the furan ring itself can significantly influence the biological activity of these compounds. The structure-activity relationship is often investigated using computational methods such as docking studies and molecular dynamics (MD) simulations to understand the interaction between these molecules and biological targets .

Chemical Reactions Analysis

The furan-3-carboxamides undergo nucleophilic substitution reactions during their synthesis. The reactivity of these compounds can be further explored through their interaction with biological targets, as evidenced by their antimicrobial activity. The specific chemical reactions that these compounds undergo in biological systems can be complex and are often the subject of computational studies to predict their behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-3-carboxamides are influenced by their molecular structure. These properties, such as solubility, melting point, and reactivity, are essential for determining the compounds' suitability for drug development. QSAR (Quantitative Structure-Activity Relationship) studies are used to find correlations between physicochemical parameters of the compounds and their biological activity, which helps in predicting the efficacy and safety profile of these molecules .

Antimicrobial Activity

The antimicrobial activity of furan-3-carboxamides has been assessed in vitro against a variety of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some compounds in this series have shown significant antimicrobial activity, which suggests potential for development as antimicrobial agents. The most effective activity was observed against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, with certain compounds outperforming commercially available drugs .

Case Studies and Applications

While the provided data does not include specific case studies, the antimicrobial activity of these compounds against clinically isolated drug-resistant bacteria indicates their potential application in treating infections caused by these pathogens. The validation of their activity through computational approaches, including docking studies and MD simulations, supports their potential as therapeutic agents .

Scientific Research Applications

Chemical Reactions and Synthesis

- The study of benzylidene compounds with potassium cyanide has shown that o-, m-, and p-nitrobenzylidene derivatives of acetylacetone react to yield various products, including derivatives of quinoline and furan, highlighting the diverse chemical reactions and synthesis possibilities of related compounds (Sword, 1970).

Antimicrobial Activities

- The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues has demonstrated in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, suggesting potential antimicrobial applications (Siddiqa et al., 2022).

- Studies on N-heterocyclyl-5-nitro-2-furamide and similar compounds have shown antibacterial and antifungal activity, indicating potential use in antimicrobial applications (Makino, 1962).

- Research on Schiff bases and azetidione derivatives related to furan compounds has shown promising antioxidant and antimicrobial activities, further supporting their potential in antimicrobial research (Devi et al., 2010).

Antiviral Properties

- Furan-carboxamide derivatives have been identified as potent inhibitors of the influenza A H5N1 virus, indicating their potential application in antiviral research (Yongshi et al., 2017).

Antiprotozoal Activity

- Synthesized 2,5-bis(4-guanylphenyl)furans, related to furan derivatives, have shown antimalarial and antitrypanosomal activity, suggesting potential antiprotozoal applications (Das & Boykin, 1977).

Potential in Neuropharmacology

- Synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, related to furan derivatives, have exhibited antidepressant and nootropic activities, indicating their potential use in neuropharmacology (Thomas et al., 2016).

properties

IUPAC Name |

N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-12(23)14-6-8-16(9-7-14)21-20(24)18-11-19(27-13(18)2)15-4-3-5-17(10-15)22(25)26/h3-11H,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJPYMDZUUNZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2-methyl-5-(3-nitrophenyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013701.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B3013712.png)

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

![3-[5-(Morpholin-4-ylmethyl)-1H-tetrazol-1-yl]-propanoic acid](/img/structure/B3013717.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)